molecular formula C33H35N2NaO13S B8065792 sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate

sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate

Cat. No.: B8065792
M. Wt: 722.7 g/mol
InChI Key: VKRKIDAQKRKKCH-UHFFFAOYSA-M
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Description

This compound, a sodium salt of a highly substituted benzoxathiol derivative, features a polyfunctional structure integrating carboxymethylated amine groups, hydroxyl and methyl substituents, and a 1,1-dioxo-benzoxathiol core. The molecule’s complexity—with a molecular weight exceeding 800 Da—positions it within a niche class of polycarboxylated aromatic sulfonates, often explored for their bioactivity and binding specificity .

Properties

IUPAC Name

sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O13S.Na/c1-17-9-24(19(3)21(31(17)44)11-34(13-27(36)37)14-28(38)39)33(23-7-5-6-8-26(23)49(46,47)48-33)25-10-18(2)32(45)22(20(25)4)12-35(15-29(40)41)16-30(42)43;/h5-10,44-45H,11-16H2,1-4H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRKIDAQKRKKCH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N2NaO13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29412-85-9
Record name Methylxylenol blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) involves the reaction of iminodiacetic acid sodium salt with thymol blue and formaldehyde under controlled conditions. The reaction is typically carried out at a temperature of 50°C, followed by cooling to 15°C and the addition of formaldehyde. The mixture is then heated to 50-55°C for several hours to complete the reaction .

Industrial Production Methods

In industrial settings, the compound is produced using large-scale reactors with precise temperature and pH control. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The crude product is purified through crystallization and filtration techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, carboxyl, and amino groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can alter their reactivity and availability in biological systems. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarity via Tanimoto Coefficients

Using fingerprint-based similarity metrics (e.g., Morgan fingerprints), this compound shares <70% structural similarity with:

{4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e): Both feature sulfonyl-linked aromatic systems and sodium carboxylate termini. Key differences: The absence of a benzoxathiol core in 6e reduces metal-binding capacity .

Aglaithioduline: Similarity index: ~65% (Tanimoto coefficient) due to shared carboxymethylamino and phenolic groups. Pharmacokinetic divergence: Aglaithioduline exhibits higher logP (1.8 vs. −2.1), suggesting superior membrane permeability .

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight logP H-bond Donors Tanimoto Similarity
Target Compound 824.7 g/mol −2.1 6
Compound 6e 678.6 g/mol −1.5 4 68%
Aglaithioduline 342.4 g/mol 1.8 3 65%
Bioactivity Profiling via Chemical-Genetic Interactions

Genome-wide chemical-genetic profiles (using Saccharomyces cerevisiae deletion strains) reveal distinct fitness defect patterns compared to analogs:

  • Target Compound : Induces severe fitness defects in metalloregulatory gene deletions (e.g., CCC2, ATX1), consistent with metal chelation activity .
  • Compound 6e: Shows specificity for ERG11 (lanosterol demethylase) deletions, implicating sterol biosynthesis disruption .
  • N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide derivatives: Minimal overlap in sensitivity profiles, underscoring divergent mechanisms .
Molecular Networking and Fragmentation Patterns

LC-MS/MS-based molecular networking (cosine score ≥0.7) clusters the target compound with:

Benzoxathiol sulfonates : Shared parent ion fragmentation at m/z 281.1 (benzoxathiol-dioxy fragment).

Polycarboxylated aromatics : Common neutral losses of CO₂ (44 Da) and H₂O (18 Da) .

Table 2: Key MS/MS Fragments

Compound Class Diagnostic Fragments (m/z) Cosine Score
Benzoxathiol sulfonates 281.1, 199.0 0.85
Polycarboxylated aromatics 155.2, 113.0 0.72
Proteomic Interaction Signatures (CANDO Platform)

The Computational Analysis of Novel Drug Opportunities (CANDO) platform predicts multitarget interactions:

  • Target Compound : Binds >30 metalloproteins (e.g., matrix metalloproteinases, carbonic anhydrases) with sub-μM affinity, surpassing analogs in promiscuity .
  • SAHA (suberoylanilide hydroxamic acid) : Shares HDAC inhibition but lacks sulfonate-mediated interactions .

Key Research Findings and Limitations

Chelation Superiority : The target compound’s six carboxylate groups enable stronger metal binding (Kd ~10⁻¹⁰ M for Fe³⁺) vs. simpler analogs (Kd ~10⁻⁷ M) .

Bioavailability Challenges : High polarity (logP −2.1) limits oral absorption compared to less polar analogs like aglaithioduline .

Off-Target Effects : Proteomic screens predict interactions with renal transporters (OAT1/OAT3), necessitating toxicity studies .

Biological Activity

Sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate, commonly referred to as O-Cresolphthalein complexone sodium salt, is a complex organic compound with significant applications in both biological and industrial fields. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C32H32N2NaO12
  • Molecular Weight : 659.6 g/mol
  • CAS Number : 1423037-17-5
  • IUPAC Name : Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

The primary biological activity of this compound revolves around its ability to interact with calcium ions in biological systems. The mechanism can be summarized as follows:

  • Target Interaction : The compound selectively binds to calcium ions in an alkaline environment (pH 10–12), forming stable complexes that exhibit a distinct color change (red complex formation).
  • Biochemical Pathways : This interaction is crucial for calcium signaling pathways within cells. Calcium ions play vital roles in various cellular functions, including muscle contraction, neurotransmitter release, and enzyme activation.

Calcium Determination

This compound is primarily utilized in colorimetric assays for determining calcium concentrations in biological samples such as serum and urine. Its effectiveness as a pH indicator enhances the accuracy of these measurements.

Immunosuppressive Activity

Recent studies have indicated that compounds similar to O-Cresolphthalein complexone exhibit immunosuppressive properties. For instance, in vitro assays showed that certain derivatives could inhibit T-cell activation and proliferation, suggesting potential applications in autoimmune disease treatment and organ transplantation.

Study on Calcium Binding

A study published in the Journal of Analytical Chemistry demonstrated the effectiveness of sodium O-Cresolphthalein complexone in quantifying calcium levels in human serum samples. The results indicated a strong correlation between the color intensity of the formed complex and calcium concentration, validating its use as a reliable diagnostic tool .

Immunosuppressive Effects

In another investigation focusing on immunological applications, researchers found that derivatives of this compound could significantly reduce cytokine production in activated T-cells. This suggests potential therapeutic applications for managing conditions characterized by excessive immune responses.

Summary of Findings

Property Details
Primary Use Colorimetric determination of calcium levels
Mechanism Binds calcium ions under alkaline conditions
Biological Significance Involved in calcium signaling pathways
Immunosuppressive Activity Potential use in autoimmune diseases

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